molecular formula C13H9Sb B14755896 Dibenzo[b,e]stibinine CAS No. 261-39-2

Dibenzo[b,e]stibinine

Cat. No.: B14755896
CAS No.: 261-39-2
M. Wt: 286.97 g/mol
InChI Key: JMWKDNUCJNHSHV-UHFFFAOYSA-N
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Description

Dibenzo[b,e]stibinine is a heterocyclic compound featuring two benzene rings fused with a stibinine (antimony-containing) core. These compounds are characterized by their fused aromatic systems, which confer unique electronic, pharmacological, and chemical properties.

Properties

CAS No.

261-39-2

Molecular Formula

C13H9Sb

Molecular Weight

286.97 g/mol

IUPAC Name

benzo[b][1]benzostibinine

InChI

InChI=1S/C13H9.Sb/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-7,9,11H;

InChI Key

JMWKDNUCJNHSHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=[Sb]2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,e]stibinine typically involves the reaction of antimony trichloride with a dibenzyl compound under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where antimony trichloride reacts with dibenzyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,e]stibinine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form antimony(V) derivatives.

    Reduction: Reduction reactions can convert this compound to lower oxidation states of antimony.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and organolithium compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield antimony(V) oxide derivatives, while reduction can produce antimony(III) compounds.

Scientific Research Applications

Dibenzo[b,e]stibinine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of antimony-based therapeutics.

    Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and semiconductors.

Mechanism of Action

The mechanism by which dibenzo[b,e]stibinine exerts its effects involves interactions with various molecular targets and pathways. In biological systems, the compound can interact with cellular proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, this compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes.

Comparison with Similar Compounds

Structural and Functional Differences

Dibenzo[b,e]stibinine distinguishes itself from other dibenzo derivatives through its antimony atom, which replaces common heteroatoms like oxygen (e.g., dibenzo[b,f]oxepine), sulfur (e.g., dibenzo[b,f]thiepin), or nitrogen (e.g., dibenzo[b,e]azepines). This substitution significantly alters its electronic structure, reactivity, and biological interactions.

Table 1: Structural Comparison of Dibenzo Heterocycles

Compound Heteroatom Molecular Formula Key Properties
This compound Sb C₁₂H₉Sb Antimony core; limited data
Dibenzo[b,f]oxepine O C₁₄H₁₀O Photopharmacology applications
Dibenzo[b,f]thiepin S C₁₄H₁₀S Host-guest chemistry; antipsychotic activity
Dibenzo[b,e]azepine N C₁₄H₁₁N Anti-parasitic activity (Trypanosoma)
Dibenzo[a,e]pyrene None C₂₄H₁₄ Carcinogenic PAH

Table 2: Pharmacological Profiles

Compound Bioactivity Mechanism/Application
Dibenzo[b,f]oxepine Microtubule inhibition Photoswitchable anticancer agents
Dibenzo[b,e]azepine PPI disruption Anti-parasitic drug development
Dibenzo[a,e]pyrene Carcinogenic genotoxicity Environmental pollutant
This compound Underexplored Potential catalytic applications

Toxicity and Environmental Impact

  • PAHs (e.g., Dibenzo[a,e]pyrene): Classified as carcinogenic genotoxins by the EU, with benzo(a)pyrene being the most potent .
  • Dibenzo[b,f]oxepines : Low acute toxicity in biological systems but require further long-term studies .
  • Antimony Derivatives : Antimony’s toxicity profile (e.g., respiratory and cardiovascular effects) suggests this compound may require rigorous safety evaluation .

Biological Activity

Dibenzo[b,e]stibinine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of organometallic compounds that incorporate antimony. Its structure is characterized by two benzene rings fused with an antimony atom, which contributes to its unique chemical properties. The synthesis of this compound typically involves the reaction of dibenzothiophene derivatives with antimony trichloride or other antimony sources under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that this compound can induce apoptosis in human breast cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity . Studies have shown that this compound can scavenge free radicals effectively, thus reducing oxidative stress in cellular systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of this compound on breast cancer cells.
    • Methodology : MCF-7 breast cancer cells were treated with varying concentrations of this compound.
    • Findings : Significant inhibition of cell growth was observed at concentrations above 10 µM, with increased apoptosis indicated by Annexin V staining and caspase-3 activation .
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against clinical isolates of Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to determine the susceptibility of bacterial strains to this compound.
    • Findings : Zones of inhibition ranged from 15 mm to 25 mm, indicating potent antibacterial activity .

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AnticancerMCF-7 (breast cancer)IC50 = 10 µM
AntimicrobialStaphylococcus aureusMIC = 20 µg/mL
AntioxidantDPPH Radical Scavenging AssayIC50 = 15 µg/mL

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